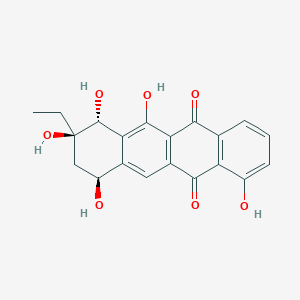

alpha-Citromycinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alpha-Citromycinone (α-Cit) is a natural product that belongs to the macrolide family of antibiotics. It is produced by the bacterium Streptomyces citreus and has been found to possess potent antimicrobial activity against a wide range of bacteria, including Gram-positive and Gram-negative pathogens. α-Cit has been the subject of extensive scientific research due to its potential as a therapeutic agent and its unique mechanism of action.

Mecanismo De Acción

The mechanism of action of α-Cit is unique among macrolide antibiotics. Unlike other macrolides, which bind to the bacterial ribosome and inhibit protein synthesis, α-Cit acts by disrupting the bacterial cell membrane. This results in the leakage of intracellular contents and ultimately leads to bacterial cell death.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of α-Cit have been studied extensively. In vitro studies have shown that α-Cit disrupts the bacterial cell membrane by interacting with phospholipids, resulting in the formation of pores. This leads to the leakage of intracellular contents, including nucleotides, amino acids, and ions, which ultimately leads to bacterial cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of α-Cit is its broad-spectrum antimicrobial activity, which makes it effective against a range of bacterial pathogens. However, one limitation is its low yield and the time-consuming and labor-intensive purification process required to isolate it from the culture broth.

Direcciones Futuras

There are several future directions for research on α-Cit. One area of research could focus on its potential as an anti-inflammatory agent, given its promising results in preclinical studies. Another area of research could investigate its potential as a therapeutic agent for the treatment of multidrug-resistant bacterial infections. Additionally, future studies could investigate the structure-activity relationship of α-Cit and its derivatives to identify more potent and selective analogs.

Métodos De Síntesis

α-Cit is produced by the fermentation of S. citreus, a soil-dwelling bacterium. The isolation of α-Cit from the culture broth involves a series of purification steps, including extraction, chromatography, and crystallization. The yield of α-Cit is typically low, and the purification process is time-consuming and labor-intensive.

Aplicaciones Científicas De Investigación

α-Cit has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent. One area of research has focused on its antimicrobial activity, with studies demonstrating its effectiveness against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Other studies have investigated its potential as an anti-inflammatory agent, with promising results.

Propiedades

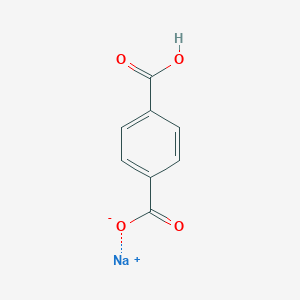

Número CAS |

18175-58-1 |

|---|---|

Nombre del producto |

alpha-Citromycinone |

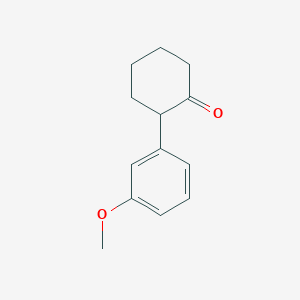

Fórmula molecular |

C20H18O7 |

Peso molecular |

370.4 g/mol |

Nombre IUPAC |

(7S,9R,10R)-9-ethyl-4,7,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C20H18O7/c1-2-20(27)7-12(22)9-6-10-14(18(25)15(9)19(20)26)16(23)8-4-3-5-11(21)13(8)17(10)24/h3-6,12,19,21-22,25-27H,2,7H2,1H3/t12-,19+,20+/m0/s1 |

Clave InChI |

VOXQIHPGCRCAJT-NXXCRTJYSA-N |

SMILES isomérico |

CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

SMILES canónico |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O |

Sinónimos |

alpha-citromycinone alpha-CTN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)

![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)